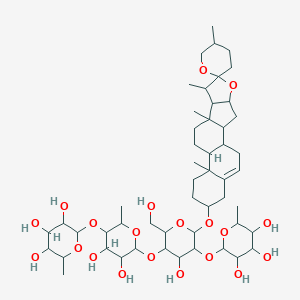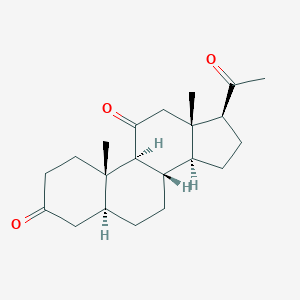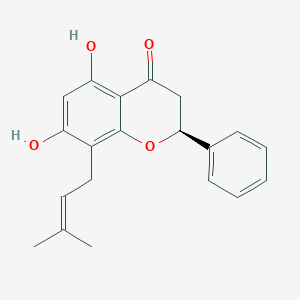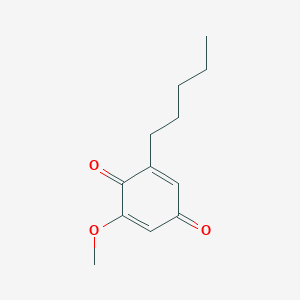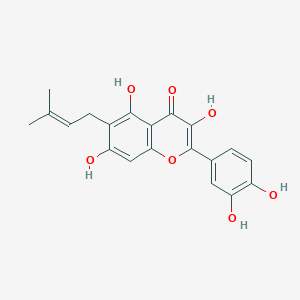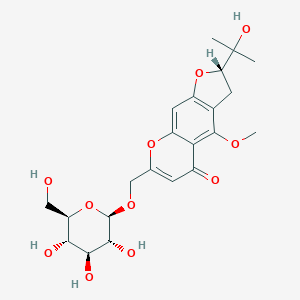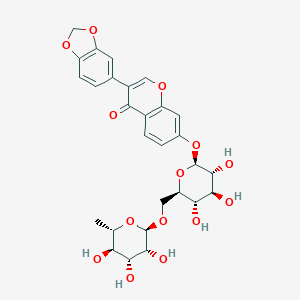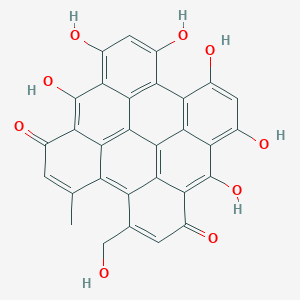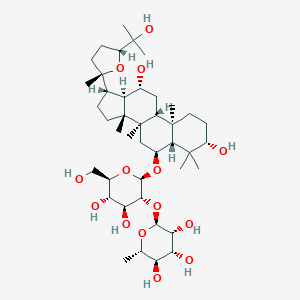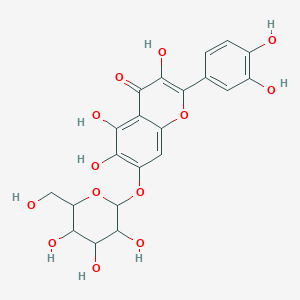
Quercetagitrin
Übersicht
Beschreibung
Quercetagitrin is a natural compound derived from the flowers of the Marigold (Tagetes erecta) and has been found to have anti-inflammatory activity . It is also known by its chemical structure, C21H20O13 .
Synthesis Analysis
Quercetagitrin has been shown to inhibit tau aggregation and reduce tau phosphorylation at multiple disease-related sites in vitro . In addition, in vivo effects of quercetagitrin were assessed in P301S-tau transgenic mice via oral administration .
Molecular Structure Analysis
The molecular structure of Quercetagitrin is C21H20O13 . The structure of Quercetagitrin has been analyzed in various studies .
Chemical Reactions Analysis
Quercetagitrin has been found to inhibit tau aggregation and reduce tau phosphorylation at multiple disease-related sites in vitro . This suggests that Quercetagitrin may interact with tau proteins in a way that inhibits their aggregation and phosphorylation .
Physical And Chemical Properties Analysis
Quercetagitrin is a flavonoid compound with the molecular formula C21H20O13 . It has been found to have anti-inflammatory activity . The physical and chemical properties of Quercetagitrin are still being researched.
Wissenschaftliche Forschungsanwendungen
Anti-Diabetic Applications
Quercetagitrin has shown potential as an anti-diabetic agent. Research indicates that it can act as a dual-target inhibitor of PTPN6 and PTPN9, two enzymes involved in the development of type 2 diabetes. By inhibiting these enzymes, Quercetagitrin enhances glucose uptake in muscle cells and may improve insulin resistance, suggesting its role as a promising treatment avenue for type 2 diabetes .
Neuroprotective Effects
In the realm of neurology, Quercetagitrin has been studied for its ability to inhibit tau accumulation and reverse neuroinflammation and cognitive deficits in animal models of Alzheimer’s disease. It has shown promise in reducing tau phosphorylation and preventing neuron loss, which could potentially translate into therapeutic applications for Alzheimer’s and other tauopathies .
Anticancer Potential
Quercetagitrin’s role in cancer research is being explored due to its structural similarity to quercetin, which has documented anti-cancer properties. While direct studies on Quercetagitrin are limited, its antioxidant properties suggest it could play a role in inhibiting tumor proliferation and metastasis, similar to quercetin .
Cardiovascular Health
Quercetagitrin may have applications in cardiovascular health due to its antioxidant and anti-inflammatory properties. These properties are beneficial in preventing atherosclerosis and reducing the risk of heart disease. However, more research is needed to confirm its efficacy and mechanism of action in human cardiovascular health .
Anti-Inflammatory Treatments
The compound has been identified for its potential anti-inflammatory effects. It could be particularly useful in treating conditions characterized by inflammation, such as rheumatic diseases. Its mechanism of action likely involves the suppression of inflammatory pathways, which could make it a valuable treatment option for various inflammatory disorders .
Antioxidant Research
Quercetagitrin is also being investigated for its antioxidant properties. As oxidative stress is a contributing factor to many chronic diseases, the antioxidant capacity of Quercetagitrin could be harnessed in the prevention and treatment of conditions caused by oxidative damage .
Antibacterial Properties
Research has suggested that Quercetagitrin may possess broad-spectrum antibacterial properties. This could make it a candidate for the development of new antibacterial agents, especially in a time when antibiotic resistance is a growing concern .
Detoxification Processes
Lastly, Quercetagitrin’s potential in detoxification processes is being explored. It may have the ability to mitigate the toxic effects of certain mycotoxins and heavy metals, providing a natural means of reducing the toxicity of these substances in the body .
Each of these applications demonstrates the diverse potential of Quercetagitrin in scientific research and its possible future role in various therapeutic areas. Further studies, particularly clinical trials, are necessary to fully understand its mechanisms and to develop effective treatments based on this compound.
Exploring the Anti-Diabetic Potential of Quercetagitrin through Dual Inhibition of PTPN6 and PTPN9. Quercetagitrin Inhibits Tau Accumulation and Reverses Neuroinflammation and Cognitive Deficits in P301S-Tau Transgenic Mice. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets. Anti-inflammatory potential of Quercetin in COVID-19 treatment. Potential Pharmaceutical Applications of Quercetin in Cardiovascular Diseases. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,6-trihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O13/c22-5-11-14(26)17(29)19(31)21(34-11)33-10-4-9-12(15(27)13(10)25)16(28)18(30)20(32-9)6-1-2-7(23)8(24)3-6/h1-4,11,14,17,19,21-27,29-31H,5H2/t11-,14-,17+,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTDRZPBDLMCLB-HSOQPIRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970146 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,6-trihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quercetagitrin | |
CAS RN |
548-75-4 | |
| Record name | Quercetagitrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quercetagitrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,6-trihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUERCETAGITRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DX1W79Z8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Quercetagitrin has been shown to inhibit both protein tyrosine phosphatase non-receptor type 6 (PTPN6) and PTPN9. [] This dual inhibition leads to enhanced glucose uptake in C2C12 myoblasts, likely through the increased phosphorylation of adenosine monophosphate-activated protein kinase (AMPK) and Akt. [] In Alzheimer's disease models, Quercetagitrin inhibits tau aggregation and phosphorylation, [] potentially by reducing neuroinflammation via inhibition of NF-κB activation. []
A: While the provided abstracts don’t explicitly state the molecular formula and weight, Quercetagitrin (Quercetagetin-7-O-glucoside) can be deduced as C27H30O17 with a molecular weight of 610.5 g/mol based on its structure. Spectroscopic data can be found in research focusing on its isolation and characterization, such as the study by Attree et al. []
ANone: The available research focuses on Quercetagitrin's biological activity rather than its catalytic properties. Therefore, there's no information on its potential catalytic activity or applications based on the provided abstracts.
ANone: The provided abstracts don't mention any computational chemistry studies or QSAR models specifically developed for Quercetagitrin. This could be a potential area for future research to further explore its structure-activity relationships and optimize its properties.
A: While the abstracts don't offer a detailed structure-activity relationship analysis, one study observes that Quercetagitrin effectively inhibits degranulation and arachidonic acid release in rat neutrophils, suggesting its structure plays a role in its anti-inflammatory effects. [] Further investigation is needed to understand how specific structural modifications might impact its activity and selectivity profiles.
ANone: The abstracts provide limited insights into Quercetagitrin's stability and formulation strategies. Further research is needed to evaluate its stability under various conditions (e.g., pH, temperature, light) and develop optimal formulations to enhance its solubility, bioavailability, and therapeutic potential.
ANone: The provided abstracts focus on the compound's biological activity and do not address SHE regulations. As a natural product, evaluating its safety profile, potential environmental impacts, and compliance with relevant regulations is crucial for future development and applications.
A: In vitro studies demonstrate Quercetagitrin’s ability to inhibit PTPN6 and PTPN9, [] reduce tau aggregation and phosphorylation, [] and display antioxidant activity through various mechanisms. [] In vivo studies using P301S-tau transgenic mice reveal its potential to restore cognitive deficits, prevent neuron loss, and reduce NFT formation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



